Specific Scientific Field: Chemistry, specifically Spectroscopy.
Summary of the Application: The compound “2,6-Dimethylbenzyl Chloride” is used in the spectroscopic identification of isomeric 2,3- and 2,6-Dimethylbenzyl radicals.
Methods of Application or Experimental Procedures: The experiment involves the use of corona discharge of 2,6-Dimethylbenzyl Chloride.
2,6-Dimethylbenzyl Chloride is an organic compound with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol. It is a colorless to light yellow liquid with a melting point of 33-35°C and a boiling point of approximately 70°C at reduced pressure. This compound is primarily used as an intermediate in organic synthesis and has applications in various
DMBCl is a hazardous compound due to the presence of the chlorine atom. Here are the key safety concerns:
The primary chemical activity of 2,6-Dimethylbenzyl Chloride involves electrophilic aromatic substitution reactions, where the chlorine atom can replace hydrogen atoms on the aromatic ring. This reaction often requires catalysts such as copper(II) chloride to enhance the reaction rate .
The synthesis of 2,6-Dimethylbenzyl Chloride is commonly achieved through the chlorination of 2,6-Dimethylbenzyl Alcohol using thionyl chloride in the presence of hydrochloric acid. This reaction typically occurs at elevated temperatures (around 72°C) and is followed by distillation for purification .
2,6-Dimethylbenzyl Chloride serves multiple purposes in chemical manufacturing:
Research involving 2,6-Dimethylbenzyl Chloride often focuses on its role as a precursor for studying radicals like the 2,6-dimethylbenzyl radical. These studies utilize techniques such as corona discharge to facilitate radical generation for spectroscopic analysis. The unique properties of the radical formed can provide insights into its vibrational modes and stability .
Several compounds share structural similarities with 2,6-Dimethylbenzyl Chloride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,4-Dimethylbenzyl Chloride | Similar dimethyl substitutions but different positions | Different reactivity due to substitution pattern |
2,6-Dimethylbenzyl Alcohol | Hydroxyl group instead of chlorine | Exhibits different chemical properties and reactivity |
2,6-Dimethylbenzoic Acid | Carboxylic acid functional group | Different acidity and reactivity compared to chloride |
2,6-Dimethylbromobenzene | Bromine instead of chlorine | Different electrophilic properties due to halogen type |
2,6-Dimethylbenzyl Chloride is unique due to its specific substitution pattern on the benzene ring. This influences its reactivity and applications significantly compared to its isomers and analogs. The presence of the chlorine atom also distinguishes it from related compounds that contain hydroxyl or carboxylic acid groups .
Corrosive;Irritant